molecular formula C15H17ClN2O2S B11354910 2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11354910
M. Wt: 324.8 g/mol
InChI Key: UKSGRBZNUSVWOH-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a thiazole moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Etherification: The chlorinated phenol is then reacted with chloroacetic acid to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid. This step requires a base such as sodium hydroxide to facilitate the etherification process.

    Thiazole Formation: The next step involves the synthesis of the thiazole ring. 2-methyl-1,3-thiazole is prepared by reacting 2-methylthioamide with α-haloketones under acidic conditions.

    Amidation: Finally, the thiazole derivative is coupled with the phenoxyacetic acid intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine derivative.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The phenoxy and thiazole groups are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)acetic acid: Shares the phenoxy structure but lacks the thiazole moiety.

    N-(2-methyl-1,3-thiazol-4-yl)acetamide: Contains the thiazole ring but not the phenoxy group.

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to the combination of the chlorinated phenoxy group and the thiazole ring. This dual functionality provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H17ClN2O2S

Molecular Weight

324.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C15H17ClN2O2S/c1-9-4-13(5-10(2)15(9)16)20-7-14(19)17-6-12-8-21-11(3)18-12/h4-5,8H,6-7H2,1-3H3,(H,17,19)

InChI Key

UKSGRBZNUSVWOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CSC(=N2)C

Origin of Product

United States

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